molecular formula C21H16ClN3O2S B2581980 N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895015-41-5

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2581980
CAS No.: 895015-41-5
M. Wt: 409.89
InChI Key: ZCDSYXGYBMKCSK-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives, including this compound, have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions are typically characterized by the binding of the compound to the active sites of these enzymes, thereby inhibiting their activity and affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have been reported to exhibit selective cytotoxicity against tumorigenic cell lines . This cytotoxicity is often mediated through the induction of apoptosis and the inhibition of cell proliferation, highlighting the potential of this compound in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzothiazole derivatives have been shown to inhibit DNA gyrase, an enzyme critical for DNA replication . This inhibition disrupts the replication process, leading to cell death in rapidly dividing cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, particularly in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth. At higher doses, toxic or adverse effects may be observed. For example, benzothiazole derivatives have been shown to cause cytotoxicity in human embryonic kidney cells at higher concentrations . Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, benzothiazole derivatives have been shown to inhibit dihydrofolate reductase, an enzyme involved in the folate metabolism pathway . This inhibition can lead to disruptions in nucleotide synthesis and cell proliferation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound. For example, benzothiazole derivatives have been shown to be transported into cells via specific membrane transporters . Once inside the cells, the compound can accumulate in specific compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, benzothiazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and nuclear proteins . This localization is essential for the compound’s ability to modulate gene expression and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-16-7-2-6-15(11-16)20(26)25(13-14-5-4-10-23-12-14)21-24-19-17(22)8-3-9-18(19)28-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDSYXGYBMKCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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